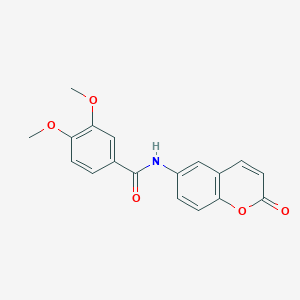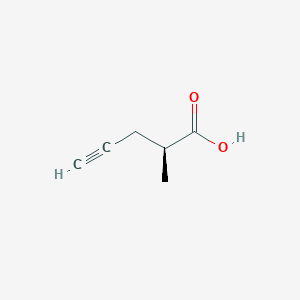![molecular formula C15H14N4OS B2801184 N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide CAS No. 2380057-22-5](/img/structure/B2801184.png)
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide, also known as MTTC, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTTC is a synthetic molecule that belongs to the class of triazole-containing compounds, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of certain kinases, which are involved in signal transduction pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is its broad-spectrum activity against various pathogens and cancer cells. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for research on N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide. One area of interest is the optimization of its chemical structure to improve its efficacy and reduce its toxicity. Another area of interest is the development of novel drug delivery systems for N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide, which can improve its bioavailability and target specific tissues. Additionally, further studies are needed to elucidate the mechanism of action of N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide and its potential applications in various diseases.
Synthesis Methods
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 4-methylphenyl hydrazine, which is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to yield the carboxylic acid, which is further reacted with thiophene-2-carbonyl chloride in the presence of triethylamine to form the desired product, N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide.
Scientific Research Applications
N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. It has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
properties
IUPAC Name |
N-[[1-(4-methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-4-6-13(7-5-11)19-10-12(17-18-19)9-16-15(20)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBQASMQEXQNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2801103.png)
![6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2801104.png)
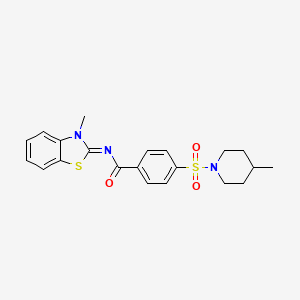
![2-Chloro-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B2801106.png)
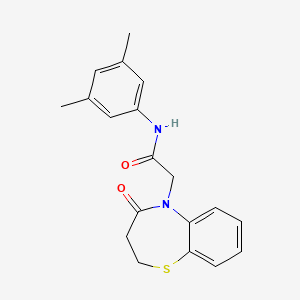
![Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2801114.png)
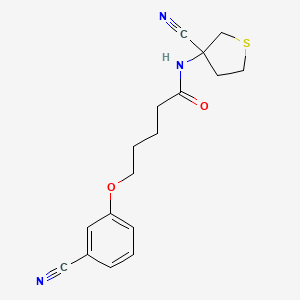
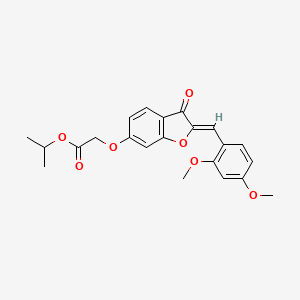
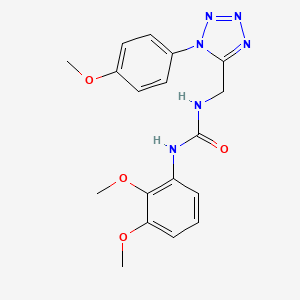
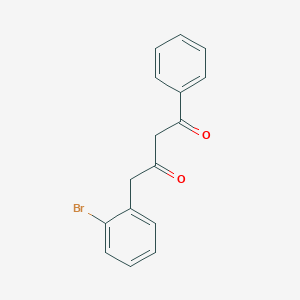
![7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2801121.png)
